N-(4-amino-3-methoxyphenyl)acetamide
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Overview
Description
“N-(4-amino-3-methoxyphenyl)acetamide” is a compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is also known by its IUPAC name, N-(3-amino-4-methoxyphenyl)acetamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12N2O2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,10H2,1-2H3,(H,11,12) . This indicates that the compound has a single carbon atom ©, nine hydrogen atoms (H), two nitrogen atoms (N), and two oxygen atoms (O).
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .
Scientific Research Applications
Green Synthesis in Dye Production
N-(4-amino-3-methoxyphenyl)acetamide plays a crucial role as an intermediate in the production of azo disperse dyes. A novel approach involving the use of a Pd/C catalyst has been developed for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into this compound. This process, conducted in methanol and water, has demonstrated high activity, selectivity, and stability, significantly improving the efficiency and environmental impact of dye production (Zhang Qun-feng, 2008).
Pharmaceutical Applications
The compound has been explored for its potential in pharmaceuticals, particularly as a selective β3-adrenergic receptor agonist. This application is significant for treating conditions like obesity and type 2 diabetes. Derivatives of this compound have shown potent agonistic activity against β3-adrenergic receptors, indicating their potential in developing new therapeutic agents (T. Maruyama et al., 2012).
Material Science and Polymer Chemistry
In material science, polymers incorporating derivatives of this compound have been synthesized and studied. For example, polymers containing methacrylic derivatives of 4-methoxyphenylacetic acid, which is structurally related to this compound, have been analyzed for their stereochemistry and potential biomedical applications, such as in drug delivery systems or as part of biomaterials (J. S. Román & A. Gallardo, 1992).
Chemical Synthesis and Catalysis
This compound derivatives are also important in chemical synthesis and catalysis. For instance, the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, uses catalysts like Novozym 435. This process exemplifies the compound's role in facilitating specific chemical transformations, essential in pharmaceutical synthesis (Deepali B Magadum & G. Yadav, 2018).
Neuroprotection and Enzyme Inhibition
This compound derivatives have been investigated for their neuroprotective activities, particularly as neural nitric oxide synthase (nNOS) inhibitors. This application is crucial in developing treatments for neurological disorders and conditions involving nitric oxide dysregulation (A. Entrena et al., 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
N-(4-amino-3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(12)11-7-3-4-8(10)9(5-7)13-2/h3-5H,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZGWYKCLSCGHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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